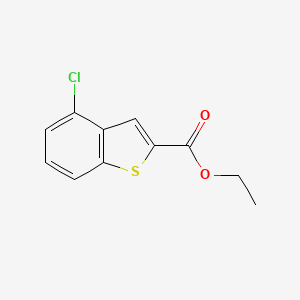

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 4-Chloro-1-benzothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Chloro-1-benzothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFLOHDQWJVBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

An In-depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, detailed analytical characterization protocols, synthetic pathways, and functional applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Framework

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a substituted benzothiophene derivative. The benzothiophene core is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring. This specific molecule is functionalized with a chlorine atom at the 4-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Key Identifiers:

-

Chemical Formula: C₁₁H₉ClO₂S

-

Molecular Weight: 240.71 g/mol

-

CAS Number: 1207537-67-4

-

IUPAC Name: Ethyl 4-chloro-1-benzothiophene-2-carboxylate

-

Synonyms: 4-Chlorobenzo[b]thiophene-2-carboxylic acid ethyl ester

Physicochemical Properties: A Quantitative Summary

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation. Below is a summary of the key properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClO₂S | - |

| Molecular Weight | 240.71 g/mol | - |

| Appearance | White to off-white solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Parent Acid Molecular Wt. | 212.65 g/mol | [2] |

| Parent Acid Form | Solid | [2] |

Note: Data for the ethyl ester is supplemented with data for the parent carboxylic acid where direct ester data is unavailable.

Analytical Characterization: Protocols and Interpretation

Rigorous analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. Here, we detail the standard protocols for analyzing Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its environment, allowing for the identification of functional groups. For this molecule, the C=O bond of the ester and the C-Cl bond are key diagnostic signals.

Expected Absorptions:

-

~1710-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ethyl ester group.[3][4] This is often the most prominent feature in the spectrum.

-

~1200-1300 cm⁻¹: Strong C-O stretching vibrations from the ester linkage.[3]

-

~700-800 cm⁻¹: Absorption due to the C-Cl stretching vibration.

-

~3000-3100 cm⁻¹: C-H stretching from the aromatic (benzothiophene) ring.

-

~2850-2980 cm⁻¹: C-H stretching from the aliphatic ethyl group.

Step-by-Step Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (~1-2 mg) of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent KBr pellet. The transparency is crucial for minimizing light scattering.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance plot.

Caption: General workflow for ¹H and ¹³C NMR spectroscopy.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expected Results (High-Resolution ESI): [1]* Molecular Ion Peak [M+H]⁺: For C₁₁H₉ClO₂S, the expected exact mass is approximately 241.0084 (calculated for C₁₁H₁₀ClO₂S⁺). High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million. The presence of chlorine will be indicated by a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is roughly one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Step-by-Step Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Caption: A simplified workflow for ESI-Mass Spectrometry analysis.

Synthesis and Application

Synthetic Pathway

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate can be synthesized via several routes. One efficient method is the visible-light-promoted cyclization of disulfides and alkynes. [1]A common and practical laboratory synthesis involves the reaction between a substituted benzaldehyde and ethyl thioglycolate. [5] General Procedure (Adapted from Fedi et al.): [5]1. Reaction Setup: Under an inert atmosphere (e.g., Nitrogen), a solution of 2-fluoro-4-chlorobenzaldehyde, ethyl thioglycolate (1.1 equivalents), and a base like triethylamine (3 equivalents) in an anhydrous polar aprotic solvent (e.g., DMSO) is prepared in a reaction vessel. 2. Heating: The reaction mixture is stirred and heated (e.g., to 80 °C) for several hours to facilitate the initial condensation and cyclization. 3. Workup: After cooling, the reaction mixture is poured into a large volume of ice water to precipitate the crude product. 4. Purification: The resulting solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Caption: Key steps in the synthesis of substituted benzothiophenes.

Applications in Research and Development

The structural motifs within Ethyl 4-Chloro-1-benzothiophene-2-carboxylate make it a valuable precursor in several fields:

-

Medicinal Chemistry: Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [6][7]This compound serves as a key building block for synthesizing more complex molecules for drug discovery programs. For instance, the related compound 4-Chloro-1-Benzothiophene is a known intermediate in the synthesis of the antipsychotic drug Brexpiprazole. [8]* Materials Science: The benzothiophene core is an electron-rich aromatic system. Derivatives can be used to develop organic semiconductors and materials for electronic devices. [6]* Agrochemicals: The inherent bioactivity of the benzothiophene scaffold is also leveraged in the development of novel pesticides and herbicides. [6][8]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 4-Chloro-1-benzothiophene-2-carboxylate and its parent acid.

-

Hazards: The parent compound, 4-Chloro-1-benzothiophene-2-carboxylic acid, is known to cause skin and serious eye irritation. [9]It may also cause respiratory irritation and may be harmful if swallowed, inhaled, or in contact with skin. [9]* Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is a well-defined chemical entity with significant potential as a synthetic intermediate. Its properties are readily characterized by standard analytical techniques, including IR, NMR, and mass spectrometry. The strategic placement of the chloro and ethyl ester functionalities on the robust benzothiophene scaffold provides synthetic handles for the elaboration into a diverse range of high-value molecules for the pharmaceutical, agrochemical, and materials science industries.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-1-benzothiophene-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

-

MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

ChemSrc. (2025, May 20). ethyl 1-benzothiophene-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

National Center for Biotechnology Information. (n.d.). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Benzothiophenes database - synthesis, physical properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp-H bond activation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(3-chloro-6-methyl-benzo[b]thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

- Google Patents. (n.d.). CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a.... Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 [smolecule.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S- | CID 7127695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a key intermediate in the development of various pharmacologically active molecules. The structural elucidation of this compound is paramount for ensuring the integrity of synthetic pathways and the quality of downstream products. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds.

Introduction

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 1207537-67-4) belongs to the benzothiophene class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals.[1] The precise characterization of this molecule is crucial for researchers in medicinal chemistry and materials science.[2] This guide offers a comprehensive overview of its spectroscopic signature, providing a foundational reference for its identification and quality control.

Molecular Structure and Key Features

The molecular structure of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate dictates its characteristic spectroscopic fingerprint. The key features include the benzothiophene core, the chlorine substituent at the 4-position, and the ethyl carboxylate group at the 2-position. These components will give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Experimental Protocol:

A standard protocol for acquiring NMR spectra for this type of compound would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The spectra would be recorded on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzothiophene ring and the protons of the ethyl ester group. Based on data from analogous compounds, such as Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, the following proton signals are predicted.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | Singlet | - |

| Aromatic Protons (H-5, H-6, H-7) | 7.4 - 7.9 | Multiplet | - |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

Interpretation:

-

The singlet at approximately 8.0 ppm is characteristic of the proton at the 3-position of the benzothiophene ring. Its downfield shift is due to the deshielding effect of the adjacent sulfur atom and the carbonyl group.

-

The aromatic protons on the benzene ring will appear as a complex multiplet in the range of 7.4-7.9 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and ester substituents.

-

The ethyl group will present as a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl ester pattern. The quartet arises from the coupling of the methylene protons with the three methyl protons, and the triplet is due to the coupling of the methyl protons with the two methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~162 |

| Aromatic/Heteroaromatic Carbons | 122 - 145 |

| -OC H₂CH₃ | ~62 |

| -OCH₂C H₃ | ~14 |

Interpretation:

-

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around 162 ppm.

-

The eight carbons of the benzothiophene ring will resonate in the aromatic region (122-145 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.

-

The methylene carbon of the ethyl group (-OCH₂-) will appear around 62 ppm, deshielded by the adjacent oxygen atom.

-

The methyl carbon (-CH₃) will be the most upfield signal, at approximately 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (ester) | ~1720 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-O stretch (ester) | 1300 - 1100 | Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong |

Interpretation:

-

The most prominent peak in the IR spectrum will be the strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the conjugated ester.

-

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will be just below 3000 cm⁻¹.

-

Strong bands in the 1300-1100 cm⁻¹ region are indicative of the C-O stretching vibrations of the ester group.

-

The presence of the C-Cl bond will be confirmed by a medium to strong absorption in the fingerprint region (800-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum is typically obtained using an Electron Ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular formula of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is C₁₁H₉ClO₂S, with a molecular weight of approximately 240.71 g/mol .[4]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 240. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 242 with an intensity of about one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.

Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several key pathways.

Caption: Predicted major fragmentation pathways for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.

Interpretation of Fragmentation:

-

Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion at m/z 195 (and its isotope at 197).

-

Loss of the ethyl carboxylate radical (•COOCH₂CH₃): This fragmentation would result in the benzothiophene cation at m/z 167 (and its isotope at 169).

-

Decarbonylation: The acylium ion (m/z 195/197) can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 167/169.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and characterization of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided data, based on established spectroscopic principles and comparison with closely related analogs, serves as a reliable reference for scientists and professionals in the field of drug development and chemical research.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-291.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

- Fedi, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 993.

-

World Journal of Pharmaceutical Research. (n.d.). Synthesis, Characterization and Evaluation of Some Novel Substituted Benzothiophene Derivatives for Their Anthelmintic Activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(3-chloro-6-methyl-benzo[b]thiophene-2-carbonyl)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved from [Link]

-

PubChem. (n.d.). Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]-. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-a-oxobenzo[b]thiophene-2-acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

-

MolPort. (n.d.). ethyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]

-

MolPort. (n.d.). ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 1-benzothiophene-2-carboxylate. Retrieved from [Link]

- Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene.

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from [Link]

- ResearchGate. (2010). 13 C NMR Assignments of Benzo[b] Thiophene Ethyl Acetate Derivatives. Bulletin des Sociétés Chimiques Belges, 91(5).

Sources

- 1. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 [smolecule.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 [m.chemicalbook.com]

A Guide to the Structural Elucidation of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Technical Brief for Drug Discovery Professionals

Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene moiety is a privileged heterocyclic scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics. Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, a derivative of this important class, serves as a key intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas.[2] Understanding the precise three-dimensional arrangement of atoms within this molecule is paramount for structure-activity relationship (SAR) studies and the rational design of next-generation pharmaceuticals.

While a published single-crystal X-ray diffraction structure for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is not currently available in open crystallographic databases, this guide will provide a comprehensive technical overview of the methodologies required to determine its crystal structure. We will delve into the practical and theoretical considerations of crystallization, data collection, and structure refinement, using the closely related and recently characterized structure of 1-benzothiophene-2-carboxylic acid as an illustrative case study.[3]

The Foundational Step: Synthesis and Purification

The journey to a crystal structure begins with the synthesis of high-purity material. Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is typically synthesized from its corresponding carboxylic acid, 4-Chloro-1-benzothiophene-2-carboxylic acid.[4][5] The general synthetic approach involves the esterification of the carboxylic acid with ethanol, often under acidic conditions.

It is crucial to meticulously purify the resulting ethyl ester, as impurities can significantly hinder crystallization. Common purification techniques for small organic molecules include recrystallization, column chromatography, and sublimation. The choice of method will depend on the physicochemical properties of the compound.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[6][7] For a small organic molecule like Ethyl 4-Chloro-1-benzothiophene-2-carboxylate, several crystallization techniques can be employed. The selection of the appropriate method is often empirical and requires screening a variety of solvents and conditions.[8]

Common Crystallization Methods for Small Molecules

| Method | Principle | Advantages | Considerations |

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.[8] | Simple to set up and widely applicable. | The rate of evaporation needs to be carefully controlled to avoid the formation of polycrystalline material. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9] | Allows for very slow and controlled crystal growth, often yielding high-quality crystals. | Requires a binary solvent system where the compound has differing solubilities. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface as the solvents slowly mix. | Effective for compounds that are sensitive to temperature changes. | The layering process must be done carefully to avoid immediate precipitation. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization. | A common and effective method for many compounds. | The rate of cooling is a critical parameter to control crystal size and quality. |

The following diagram illustrates the workflow for screening crystallization conditions:

Caption: Workflow for Crystallization Screening.

Single-Crystal X-ray Diffraction: From Crystal to Data

Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data.[7][10] This is performed using a single-crystal X-ray diffractometer.[11]

Experimental Protocol for Data Collection

-

Crystal Mounting: A well-formed crystal, typically 0.1-0.3 mm in each dimension, is carefully selected and mounted on a goniometer head.[10]

-

Data Collection Strategy: The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[7] Modern diffractometers use area detectors (like CCD or CMOS sensors) to capture the diffraction spots.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

The following diagram outlines the single-crystal X-ray diffraction workflow:

Caption: Single-Crystal X-ray Diffraction Workflow.

Structure Solution and Refinement: Decoding the Data

The processed diffraction data provides the intensities of the reflections but not their phases. This is known as the "phase problem" in crystallography.[12] For small molecules, this is typically solved using "direct methods," which are computational algorithms that can estimate the phases from the intensity data.[12]

Once an initial structural model is obtained, it is refined against the experimental data.[12][13] This is an iterative process of adjusting atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the observed and calculated structure factors.[14]

Case Study: 1-Benzothiophene-2-carboxylic Acid

A 2021 study reported a new polymorph of 1-benzothiophene-2-carboxylic acid, determined from X-ray powder diffraction data and refined using computational methods.[3] While not a single-crystal study, the refinement principles are similar.

Crystallographic Data for 1-Benzothiophene-2-carboxylic Acid (New Polymorph) [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.635(4) |

| b (Å) | 5.8543(9) |

| c (Å) | 19.347(3) |

| β (°) | 103.95(1) |

| Volume (ų) | 1608.8(6) |

| Z | 8 |

The structure revealed that the molecules form hydrogen-bonded dimers through their carboxylic acid groups.[3] These dimers then interact through various non-covalent interactions to build a three-dimensional network.[3] This type of detailed structural information is invaluable for understanding crystal packing and solid-state properties, which are critical in drug development.

Conclusion: The Path Forward for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

While an experimental crystal structure for Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is yet to be reported, this guide has outlined a clear and established pathway for its determination. The successful synthesis and crystallization of this compound, followed by single-crystal X-ray diffraction analysis, will provide crucial insights into its molecular geometry and intermolecular interactions. This knowledge will, in turn, empower medicinal chemists to design more potent and selective drug candidates based on the versatile benzothiophene scaffold.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- Chemical crystallisation | SPT Labtech. (n.d.).

- Crystallization of small molecules. (n.d.).

- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1).

- Crystallographic Refinement - NIH. (n.d.).

- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- X-ray crystallography - Wikipedia. (n.d.).

- Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1).

- Structure refinement: some background theory and practical strategies - MIT. (n.d.).

- Structure Refinement - The University of Oklahoma. (n.d.).

- Ethyl 4-chloro-a-oxobenzo[b]thiophene-2-acetate | C12H9ClO3S - PubChem. (n.d.).

- Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7).

- Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17).

- Single Crystal X-ray Diffractometers - Bruker. (n.d.).

- Single Crystal X-ray diffraction - Rigaku. (n.d.).

- Crystal Structure and Disorder in Benzothiophene Derivative - Juniper Publishers. (2018, August 24).

- Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy - Cambridge University Press & Assessment. (2020, December 15).

- 4-Chloro-1-benzothiophene-2-carboxylate | C9H4ClO2S- | CID 7127695 - PubChem. (n.d.).

- The crystal and molecular structure of [alpha]-thiophene- and [alpha]-selenophene-carboxylic acids - IUCr Journals. (n.d.).

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.).

- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents. (n.d.).

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022, January 14).

- EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents. (n.d.).

- Crystal Structure and Disorder in Benzothiophene Derivative - ResearchGate. (2025, August 9).

- Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene - PMC - NIH. (n.d.).

- ethyl 2-(4-chloro-3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. (n.d.).

- Ethyl Benzo[b]thiophene-2-carboxylate | C11H10O2S | CID 10889055 - PubChem. (n.d.).

- Ethyl 4-chloro-1-benzothiophene-2-carboxylate | CymitQuimica. (n.d.).

- Buy Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 - Smolecule. (2023, August 16).

- 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem. (n.d.).

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (n.d.).

- 4-chloro- Benzo[b]thiophene | 66490-33-3 - ChemicalBook. (2025, July 24).

- 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 - ChemicalBook. (2025, July 24).

- 4-Chloro-1-Benzothiophene-2-Carboxylic Acid - CymitQuimica. (n.d.).

- Benzo[b]thiophene-2-carboxamide, 3-chloro-N-[2-[[(4-chlorophenyl)amino]carbonyl]-4-methylphenyl]- | C23H16Cl2N2O2S - PubChem. (n.d.).

- ethyl 2-[(furan-2-carbonyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (n.d.).

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Buy Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 [smolecule.com]

- 3. Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. 4-chloro- Benzo[b]thiophene | 66490-33-3 [chemicalbook.com]

- 5. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. fiveable.me [fiveable.me]

- 13. Crystallographic Refinement [nmr.cit.nih.gov]

- 14. ou.edu [ou.edu]

An In-Depth Technical Guide to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Versatile Intermediate in Modern Synthesis

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a key derivative, Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 1207537-67-4), a strategically functionalized building block for drug discovery and materials science.[3] We will dissect its synthesis, explore its chemical reactivity at distinct positions, and provide validated protocols for its transformation into more complex molecular architectures. This document serves as a practical resource for researchers aiming to leverage this intermediate's potential in developing novel therapeutics and advanced materials.

The Strategic Importance of the Benzothiophene Core

Benzothiophene, a heterocyclic compound composed of a benzene ring fused to a thiophene ring, is a structural motif found in numerous pharmaceuticals and functional organic materials.[4][5] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets such as enzymes and receptors.[1] This has led to the development of successful drugs, including the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton .[5]

The value of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate lies in its pre-installed functional handles, which allow for selective and divergent synthesis:

-

The C2-Ethyl Ester: A versatile group that can be readily hydrolyzed to a carboxylic acid for amide coupling or reduced to a primary alcohol.[3]

-

The C4-Chloro Group: A reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

This dual functionality makes it a powerful starting point for building libraries of complex molecules for screening and lead optimization.

Physicochemical Properties and Characterization

A comprehensive understanding of a starting material's properties is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 1207537-67-4 | [3][6] |

| Molecular Formula | C₁₁H₉ClO₂S | [3] |

| Molecular Weight | 240.71 g/mol | [3] |

| Appearance | White to off-white powder/solid | [6] |

| IUPAC Name | ethyl 4-chloro-1-benzothiophene-2-carboxylate | [3] |

| Purity | Typically ≥95% | [6] |

Spectroscopic Validation: While detailed spectra are specific to the sample, typical ¹H and ¹³C NMR chemical shifts can be predicted based on analogous structures reported in the literature.[7][8] The aromatic region in the ¹H NMR spectrum would show characteristic splitting patterns for the three protons on the benzene ring, while the ethyl group would present a quartet and a triplet. The presence of the compound can be unequivocally confirmed by High-Resolution Mass Spectrometry (HRMS), which should match the calculated exact mass for C₁₁H₉ClO₂S.

Synthesis of the Core Intermediate

The construction of the benzothiophene ring system can be achieved through several established methods. A common and effective strategy involves the cyclization of an appropriately substituted benzene derivative. The following protocol outlines a plausible and robust pathway adapted from well-established benzothiophene synthesis methodologies.[8]

The chosen pathway involves the reaction of a 2-fluorobenzaldehyde derivative with ethyl thioglycolate. The fluorine atom serves as a good leaving group for the nucleophilic aromatic substitution by the sulfur, which is followed by an intramolecular condensation to form the thiophene ring.

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

Causality: This protocol utilizes a base-mediated reaction where potassium carbonate (K₂CO₃) deprotonates the thiol of ethyl thioglycolate, creating a potent nucleophile. This nucleophile then displaces the fluorine atom on 2-chloro-6-fluorobenzaldehyde in an SNAr reaction. The subsequent intramolecular aldol-type condensation and dehydration yield the stable benzothiophene ring system. DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic precursors and the inorganic base.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-6-fluorobenzaldehyde (1.0 eq.) and anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of aldehyde).

-

Reagent Addition: Add potassium carbonate (K₂CO₃, 1.1 eq.) to the solution, followed by the dropwise addition of ethyl thioglycolate (1.2 eq.) at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice-cold water (approx. 20 mL per mmol of aldehyde). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or hexane to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product as a white solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Key Transformations and Synthetic Utility

The true power of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is realized through the selective manipulation of its functional groups.

Caption: Divergent synthetic pathways from the core intermediate.

Reactions at the C2-Ester Moiety

Causality: Base-catalyzed hydrolysis (saponification) is a high-yielding and reliable method for converting esters to carboxylic acids.[8] Sodium hydroxide is a strong, inexpensive base. The reaction is driven by the formation of the stable carboxylate salt, which is then protonated in an acidic workup to yield the final product.

-

Setup: Dissolve Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).

-

Saponification: Add a solution of sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or gentle heat (50 °C) overnight.[8]

-

Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.

-

Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The resulting 4-Chloro-1-benzothiophene-2-carboxylic acid is often pure enough for the next step.[9]

Causality: The carboxylic acid is a crucial intermediate for creating amide bonds, which are fundamental in pharmaceuticals. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization (if applicable). A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to activate the carboxylic acid without competing in the reaction.

Caption: Experimental workflow for amide coupling.

-

Setup: In a dry flask under nitrogen, dissolve 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq.), the desired primary or secondary amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired amide.

Reactions at the C4-Chloro Position

Causality: The Suzuki reaction is one of the most powerful methods for forming C-C bonds. A palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base facilitates a catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond. This allows for the modular installation of a vast range of substituents at the C4 position.

-

Setup: To a flask, add Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 3.0 eq.).

-

Solvent & Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously overnight.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the C4-arylated product.

Applications in Drug Discovery and Beyond

The derivatives synthesized from Ethyl 4-Chloro-1-benzothiophene-2-carboxylate are scaffolds for numerous therapeutic targets.

-

Antimicrobial Agents: The benzothiophene core can be elaborated into acylhydrazones, which have shown activity against multidrug-resistant bacteria like Staphylococcus aureus.[8]

-

Anticancer Agents: Certain substituted benzothiophenes interfere with tubulin polymerization or inhibit key signaling pathways in cancer cells.[10] The ability to diversify the C4 position allows for fine-tuning interactions with specific protein targets.

-

Enzyme Inhibitors: Benzothiophene derivatives have been explored as inhibitors for various enzymes. For instance, related structures have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a target for antibacterial agents.[11]

-

Materials Science: The fluorescent and semiconductive properties of some benzothiophene compounds make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.[3][5]

Conclusion

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate is far more than a simple chemical; it is a versatile platform for innovation. Its strategically placed and orthogonally reactive functional groups provide a reliable and efficient entry point into the rich chemical space of the pharmacologically significant benzothiophene family. The synthetic protocols and strategic insights provided in this guide empower researchers to harness its full potential in the quest for novel drugs and advanced materials.

References

- The Pharmacological Potential of Substituted Benzothiophenes: A Technical Guide. Benchchem.

- Benzothiophene: Assorted Bioactive Effects. Research J. Pharm. and Tech.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.

- Functionalization and properties investigations of benzothiophene deriv

- Ethyl 4-Chloro-1-benzothiophene-2-carboxyl

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Unpublished.

- Ethyl 4-chloro-1-benzothiophene-2-carboxyl

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.

- 4-Chloro-1-Benzothiophene-2-Carboxylic Acid. CymitQuimica.

- Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | 1207537-67-4 [smolecule.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 6. Ethyl 4-chloro-1-benzothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Synthetic Potential of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate: A Guide to the Reactivity of the C4-Chloro Substituent

An In-Depth Technical Guide:

Abstract

Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic functionalization of its core structure is paramount for developing novel molecular entities. This technical guide provides an in-depth analysis of the reactivity of the chloro-substituent at the C4 position. We will explore the underlying electronic and steric factors governing its reactivity and provide a detailed examination of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols to effectively leverage this scaffold in complex synthetic campaigns.

Introduction: The Benzothiophene Scaffold in Modern Chemistry

The benzothiophene nucleus is a privileged scaffold found in numerous biologically active compounds and functional organic materials.[1] Its unique electronic properties and rigid, planar structure make it an ideal platform for designing molecules with specific therapeutic or photophysical characteristics. Ethyl 4-chloro-1-benzothiophene-2-carboxylate, in particular, offers multiple reaction handles for molecular elaboration. While the ester at the C2 position allows for a range of modifications, the chloro-substituent at the C4 position on the benzene ring is a key gateway for introducing diverse functionalities through modern synthetic methodologies. Understanding the reactivity of this C-Cl bond is crucial for its strategic application in synthesis.

Electronic Landscape and Reactivity Considerations

The reactivity of the C4-chloro group is dictated by the electronic nature of the benzothiophene ring system. The fused thiophene ring, combined with the electron-withdrawing nature of the ethyl carboxylate group at C2, influences the electron density of the entire molecule. The chlorine atom itself exerts a dual electronic effect: it is electron-withdrawing through induction (-I effect) and electron-donating through resonance (+M effect).

For aryl chlorides, the C-Cl bond is generally strong and less reactive than its bromide or iodide counterparts in many transformations. However, its stability, lower cost, and broad commercial availability make it an attractive synthetic handle, provided that robust catalytic systems are employed. The primary pathways for functionalizing the C4 position involve reactions that can overcome the high bond dissociation energy of the C-Cl bond, most notably palladium-catalyzed cross-coupling and, under specific conditions, nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C4 Functionalization

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds at the C4 position of the benzothiophene core.[2][3] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency, particularly with a relatively unreactive aryl chloride.[4][5]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or ester.[6] For challenging substrates like electron-rich aryl chlorides, the selection of a suitable palladium catalyst and ligand is crucial.[7][8] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the difficult oxidative addition step and promote the subsequent reductive elimination.[9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 / 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane | 110 / 16 | 88 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 / 24 | 85 |

Note: Data presented are representative for aryl chlorides and serve as a starting point for optimization.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 4-chloro-1-benzothiophene-2-carboxylate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).

-

Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[10][11] This reaction has become indispensable in pharmaceutical chemistry, where the aryl amine motif is ubiquitous.[12][13] The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[14]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 / 8 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 / 18 | 89 |

| 3 | Benzylamine | PdCl(allyl)(dppf) (2) | - | LiHMDS | THF | 80 / 12 | 91 |

Note: Data presented are representative for aryl chlorides and serve as a starting point for optimization.

-

Vessel Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to an oven-dried reaction vial.

-

Reagent Addition: Add Ethyl 4-chloro-1-benzothiophene-2-carboxylate (1.0 mmol, 1.0 eq).

-

Reaction Initiation: Add the anhydrous, degassed solvent (e.g., Toluene, 4 mL), followed by the amine (1.2 mmol, 1.2 eq).

-

Reaction: Seal the vial and heat with stirring to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford the aminated product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another pathway to functionalize the C4-chloro position, although it is mechanistically distinct from cross-coupling.[15] The SNAr mechanism proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17]

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[18] These EWGs are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex.[19][20]

In Ethyl 4-chloro-1-benzothiophene-2-carboxylate, the ethyl carboxylate group at C2 is an EWG. However, it is not in an ortho or para position relative to the C4-chloro group. Therefore, the ring is not strongly activated towards SNAr. Consequently, forcing conditions—such as high temperatures, polar aprotic solvents (e.g., DMSO, DMF), and highly potent nucleophiles—are typically required to achieve substitution. Under these conditions, palladium-catalyzed methods are often more efficient and provide higher yields with better functional group tolerance.

Caption: A standard workflow for synthesis and purification.

Conclusion

The chloro-substituent at the C4 position of Ethyl 4-chloro-1-benzothiophene-2-carboxylate is a robust and versatile handle for advanced molecular engineering. While it is relatively inert to classical nucleophilic substitution, it is readily activated by modern palladium catalysts, enabling a wide array of high-yielding cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and scalable pathways for the synthesis of complex derivatives. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to confidently and effectively utilize this valuable building block in the pursuit of novel pharmaceuticals and functional materials.

References

-

Kono, T., Sasaki, R., Goto, H., & Tanabe, Y. (n.d.). Suzuki–Miyaura cross-coupling of 4-chlorobenzothiophenes. ResearchGate. [Link]

- Books. (2024).

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Dr MSH FAIZI SIR. (2021). BENZOTHIOPHENE. YouTube. [Link]

-

ResearchGate. (n.d.). The synthesis of substituted and unsubstituted benzothiophene derivatives (12–14). [Link]

-

Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. [Link]

-

PMC - PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. [Link]

-

YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. [Link]

-

YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

PubMed. (n.d.). New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides. [Link]

-

YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

-

YouTube. (2019). Buchwald-Hartwig coupling. [Link]

-

PMC - NIH. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

- Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. [Link]

-

Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

PubMed. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. [Link]

-

RSC Publishing. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

-

NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. New cyclopalladated benzothiophenes: a catalyst precursor for the Suzuki coupling of deactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Khan Academy [khanacademy.org]

The Therapeutic Potential of the Benzothiophene Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiophene Core - A Privileged Structure in Medicinal Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including its planar and electron-rich nature, grant it the ability to interact with a wide array of biological targets with high affinity.[3] This structural versatility, combined with favorable pharmacokinetic characteristics such as increased solubility and reduced toxicity, has made benzothiophene and its derivatives a fertile ground for the discovery and development of novel therapeutic agents.[3][4]

This in-depth technical guide provides a comprehensive overview of the therapeutic applications of benzothiophene derivatives, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to serve as a valuable resource to inspire and facilitate the design of next-generation therapeutics based on this remarkable scaffold.

Oncological Applications: Targeting the Hallmarks of Cancer

Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms that are fundamental to cancer cell proliferation, survival, and metastasis.

Mechanism of Action in Oncology

1. Tubulin Polymerization Inhibition:

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules and leading to mitotic arrest and subsequent apoptosis.[5] Notably, some of these derivatives have shown efficacy in overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, a major challenge in cancer treatment.[5]

Figure 2: General mechanism of kinase inhibition by benzothiophene derivatives.

3. RhoA/ROCK Pathway Inhibition:

The RhoA/ROCK signaling pathway plays a critical role in cancer cell migration and invasion. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized as inhibitors of this pathway, leading to a reduction in cancer cell motility and metastasis. [6]

Structure-Activity Relationship (SAR) in Anticancer Benzothiophenes

The anticancer activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core structure.

-

Acrylonitrile Derivatives: For benzothiophene acrylonitrile analogs, the presence of a trimethoxyphenyl ring is often associated with potent antitubulin activity. [5]* Kinase Inhibitors: In the case of 5-hydroxybenzothiophene kinase inhibitors, the 5-hydroxy group is crucial for broadening the inhibitory effect to include Dyrk1A and Dyrk1B kinases through additional hydrogen bond interactions. [7]* General Trends: QSAR studies have revealed that steric, electrostatic, and electro-topological parameters are key determinants of the anticancer activity of benzothiophene derivatives. [8]

Quantitative Data: Anticancer Activity

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Benzothiophene Acrylonitriles | Analog 5 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] |

| Analog 6 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] | |

| Analog 13 | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50) | [7] | |

| 5-Hydroxybenzothiophene Derivatives | Compound 16b | U87MG (Glioblastoma) | 7.2 (IC50) | [9] |

| HCT-116 (Colon) | >10 (IC50) | [9] | ||

| A549 (Lung) | >10 (IC50) | [9] | ||

| HeLa (Cervical) | >10 (IC50) | [9] |

Antimicrobial Applications: A Scaffold to Combat Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Benzothiophene derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities. [1][10]

Mechanism of Action in Antimicrobial Benzothiophenes

The antimicrobial mechanisms of benzothiophene derivatives are diverse and can involve:

-

Disruption of Cell Membrane Integrity: The benzothiophene ring in compounds like sertaconazole is thought to mimic tryptophan, leading to the formation of pores in the fungal cell membrane. This results in the loss of essential cellular components and ultimately cell death.

-

Enzyme Inhibition: Sertaconazole also inhibits the 14α-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Inhibition of Biofilm Formation: Some benzothiophene derivatives have been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.

Structure-Activity Relationship (SAR) in Antimicrobial Benzothiophenes

The antimicrobial potency of benzothiophenes is significantly influenced by their substitution patterns.

-

Halogenation: The introduction of halogen atoms, particularly on the benzene ring, can enhance antimicrobial activity.

-

Side Chain Modifications: The nature and length of side chains attached to the benzothiophene core can modulate both the potency and spectrum of activity.

Quantitative Data: Antimicrobial Activity

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazolo benzothiophenes | 1e, 1g, 1h | S. aureus | 10-20 | [11] |

| 1e, 1g, 1h | K. pneumoniae | 20 | [11] | |

| Fluorinated Benzothiophene-Indole Hybrids | 3a | MRSA | 2 | [12] |

| 3a | S. aureus | 1 | [12] | |

| Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) | MPPS | S. aureus | 512 | [10] |

| MPPS | E. coli | 256 | [10] |

Neuroprotective Applications: Targeting Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant challenge to an aging global population. Benzothiophene derivatives are being explored for their potential to address the complex pathologies of these disorders. [2][10]

Mechanism of Action in Neuroprotection

Benzothiophenes may exert their neuroprotective effects through multiple mechanisms:

-

Cholinesterase Inhibition: Some benzothiophene-chalcone hybrids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. [13][14]By increasing acetylcholine levels, these compounds may help to improve cognitive function in Alzheimer's disease.

-

Amyloid-β Plaque Imaging and Inhibition: Certain benzothiophene derivatives exhibit high binding affinity for amyloid-β (Aβ) aggregates, the hallmark pathology of Alzheimer's disease. [6]This property makes them promising candidates for the development of PET imaging agents for early diagnosis and as potential inhibitors of Aβ aggregation.

-

Anti-neuroinflammatory Effects: Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Benzothiophene derivatives have demonstrated anti-inflammatory and antioxidant properties, which may help to protect neurons from inflammatory damage. [11][15]

Structure-Activity Relationship (SAR) in Neuroprotective Benzothiophenes

-

Cholinesterase Inhibitors: For benzothiophene-chalcone hybrids, the presence of amino or hydroxyl substituents on the 3-benzoyl moiety appears to be important for BChE inhibition. [16]* Amyloid-β Binding Agents: O-alkylation or N-alkylation of 2-(4'-hydroxyphenyl)benzothiophene or 2-(4'-aminophenyl)benzothiophene can increase binding affinity to Aβ aggregates. [6]

Quantitative Data: Neuroprotective Activity

| Derivative Class | Compound | Target | IC50 / Ki | Reference |

| Benzothiophene-chalcone hybrids | 5f | Acetylcholinesterase (AChE) | 62.10 µM (IC50) | [13] |

| 5h | Butyrylcholinesterase (BChE) | 24.35 µM (IC50) | [13] | |

| Benzothiophene Derivatives | Various | Aβ(1-40) and Aβ(1-42) aggregates | 0.28-6.50 nM (Ki) | [6] |

Experimental Protocols: A Practical Guide for the Bench Scientist

To facilitate the exploration of benzothiophene derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of Benzothiophene Derivatives: Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can be further modified to create a diverse library of benzothiophene derivatives.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Ethanol

-

Diethylamine or Morpholine (catalyst)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cyclohexanone, malononitrile, and elemental sulfur in ethanol.

-

Stir the mixture at room temperature.

-

Slowly add a catalytic amount of diethylamine or morpholine to the suspension.

-

Continue stirring the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the solution and can be collected by filtration.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines. [17][18] Materials:

-

Cancer cell line of interest

-

96-well microtiter plates

-

Complete cell culture medium

-

Benzothiophene derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-